3-Chloro-2-(2-furylmethoxy)aniline
Description
Contextualization within Substituted Aniline (B41778) Derivatives
3-Chloro-2-(2-furylmethoxy)aniline is a distinct molecule within the broad class of substituted anilines. Aniline, a primary aromatic amine, consists of a phenyl group attached to an amino group. wikipedia.org Substituted anilines are derivatives where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by other functional groups. wikipedia.orgwisdomlib.org These modifications can significantly alter the physical and chemical properties of the parent aniline molecule. pearson.comresearchgate.net
Substituted anilines are fundamental building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules, including pharmaceuticals, dyes, and agrochemicals. wisdomlib.orgontosight.ai The nature and position of the substituents on the aniline ring dictate the molecule's reactivity and potential applications. For instance, electron-donating groups can increase the basicity of the aniline, while electron-withdrawing groups tend to decrease it. pearson.com
In the case of this compound, the aniline core is modified with a chloro group and a furylmethoxy group. The presence of these specific substituents places it in a category of highly functionalized anilines, suggesting its potential role as a specialized intermediate in multi-step organic syntheses.
Significance as a Privileged Chemical Scaffold
The concept of a "privileged scaffold" is of paramount importance in medicinal chemistry and drug discovery. nih.govmdpi.com A privileged scaffold is a molecular framework that can serve as a ligand for multiple, diverse biological targets when appropriately functionalized. nih.govmdpi.com These structures often exhibit favorable drug-like properties. mdpi.com
While there is no explicit mention in the searched literature of this compound itself being a recognized privileged scaffold, its constituent parts, particularly the aniline and furan (B31954) rings, are components of many biologically active compounds. Aniline derivatives are crucial in the synthesis of various drugs. ontosight.ai Similarly, the furan ring is a common motif in many pharmaceuticals. The combination of these structural elements within a single molecule suggests that derivatives of this compound could be explored for biological activity.
The term "privileged structure" was first introduced in 1988 to describe molecular motifs that appear repeatedly in known biologically active compounds. mdpi.com The identification of new privileged scaffolds is a continuous endeavor in the quest for novel therapeutics. nih.govrsc.org
Overview of Structural Features and Functional Group Interplay
The structure of this compound is characterized by the interplay of its three key functional components: the aniline core, the chloro substituent, and the furylmethoxy group.
Aniline Core: The amino group (-NH2) attached to the benzene ring is a primary determinant of the molecule's basicity and its nucleophilic character. wikipedia.org It can participate in a variety of reactions, including diazotization, acylation, and alkylation. wikipedia.org The amino group also strongly influences the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles primarily to the ortho and para positions. wikipedia.org
Chloro Substituent: The chlorine atom at the 3-position is an electron-withdrawing group, which decreases the basicity of the amino group through an inductive effect. pearson.com It also influences the electron density distribution within the aromatic ring, affecting its reactivity in substitution reactions. acs.org
Furylmethoxy Group: The 2-(furylmethoxy) group, attached at the 2-position, consists of a furan ring linked to the aniline's benzene ring via an ether linkage. The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which can participate in various reactions. The ether linkage introduces a degree of flexibility to the molecule.
The relative positioning of these groups (chloro at C3, furylmethoxy at C2, and amino at C1) creates a specific steric and electronic environment. This arrangement can lead to intramolecular interactions, such as hydrogen bonding, which can influence the molecule's conformation and reactivity. The proximity of the bulky furylmethoxy group to the amino group may also sterically hinder certain reactions at the amino group.
Interactive Data Table
| Property | Value |
| Molecular Formula | C11H10ClNO2 |
| Molecular Weight | 223.66 g/mol |
| CAS Number | 937605-81-7 |
Data sourced from Matrix Scientific. matrixscientific.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-(furan-2-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-9-4-1-5-10(13)11(9)15-7-8-3-2-6-14-8/h1-6H,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRSBSHSOLYJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC2=CC=CO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275443 | |
| Record name | 3-Chloro-2-(2-furanylmethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937605-81-7 | |
| Record name | 3-Chloro-2-(2-furanylmethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937605-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(2-furanylmethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for 3 Chloro 2 2 Furylmethoxy Aniline
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 3-Chloro-2-(2-furylmethoxy)aniline identifies two primary disconnections that simplify the molecule into more readily available starting materials. The most logical bond to break is the ether linkage (C-O bond) between the aniline (B41778) ring and the furfuryl group. This leads to a substituted aniline precursor, 3-chloro-2-hydroxyaniline, and a furfuryl halide, such as 2-(chloromethyl)furan (B1296002).
A second key disconnection targets the formation of the substituted aniline core itself. The amino group can be retrosynthetically derived from a nitro group, a common and reliable transformation. This points to a substituted nitrobenzene, specifically 1-chloro-2-(2-furylmethoxy)-3-nitrobenzene, as a key intermediate. This intermediate simplifies further to 2-chloro-6-nitrophenol (B183082) and 2-(chloromethyl)furan.
These disconnections outline a forward synthesis that would involve the etherification of a substituted phenol (B47542) followed by the reduction of a nitro group to form the final aniline product.
Strategies for Constructing the Aniline Core with Halogen and Ether Substituents
The formation of the substituted aniline core is a critical phase of the synthesis. Several robust methods are available for introducing an amino group onto a benzene (B151609) ring that already bears halogen and ether substituents.
Reductive Amination Pathways
A prevalent and effective strategy for forming anilines is the reduction of a corresponding nitro compound. In the context of synthesizing this compound, the precursor would be 1-chloro-2-(2-furylmethoxy)-3-nitrobenzene. A variety of reducing agents can be employed for this transformation.
A common method involves the use of metals in acidic media, such as iron powder in the presence of hydrochloric acid. This classical approach is often high-yielding. For instance, the reduction of 2-chloro-6-nitrotoluene (B1664060) to 3-chloro-2-methylaniline (B42847) is effectively achieved using this system. google.com Another well-established method is catalytic hydrogenation, utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The reduction of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine to 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) is successfully carried out using zinc powder and ammonium (B1175870) chloride in a mixed solvent system of ethanol (B145695) and water. chemicalbook.com
| Precursor | Reducing Agent/Conditions | Product |
| 1-Chloro-2-methyl-3-nitrobenzene | Fe/HCl | 3-Chloro-2-methylaniline |
| 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine | Zinc powder, Ammonium chloride, Ethanol/Water | 3-Chloro-4-(pyridin-2-ylmethoxy)aniline |
| 6-Chloro-2-nitrotoluene | Polysulfide, Ammonium salt, Water | 3-Chloro-2-methylaniline |
This table presents examples of nitro group reductions to form substituted anilines.
Palladium-Catalyzed Amination Approaches
Palladium-catalyzed amination, such as the Buchwald-Hartwig amination, offers a powerful and versatile method for forming carbon-nitrogen bonds. This approach could theoretically be applied to construct the aniline core by coupling a substituted aryl halide or triflate with an ammonia (B1221849) equivalent. However, for the synthesis of this compound, this method is less direct than the reduction of a nitro group, as it would require a pre-functionalized ring with a suitable leaving group in the desired position.
Introduction of the 2-Furylmethoxy Moiety
Etherification Reactions
The Williamson ether synthesis is the most common and direct method for forming the ether bond in this compound. This reaction involves the deprotonation of a phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
In a plausible synthetic route, 2-chloro-6-nitrophenol would be treated with a base such as sodium hydride or potassium carbonate to generate the corresponding phenoxide. This nucleophile would then be reacted with 2-(chloromethyl)furan or 2-(bromomethyl)furan (B1335360) to yield 1-chloro-2-(2-furylmethoxy)-3-nitrobenzene. This intermediate can then be carried forward to the final product via reduction of the nitro group.
The choice of base and solvent is critical to the success of the Williamson ether synthesis. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used to facilitate the reaction.
| Phenol | Alkyl Halide | Base | Product |
| 2-Chloro-6-nitrophenol | 2-(Chloromethyl)furan | K2CO3 | 1-Chloro-2-(2-furylmethoxy)-3-nitrobenzene |
| 4-Nitrophenol | 2-(Chloromethyl)pyridine | NaH | 2-((4-Nitrophenoxy)methyl)pyridine |
This table illustrates the application of the Williamson ether synthesis for the preparation of aryl ethers.
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 2 Furylmethoxy Aniline
Reactivity of the Aniline (B41778) Functional Group
The aniline portion of the molecule is a substituted benzene (B151609) ring bearing an amino group, a chloro group, and a furylmethoxy group. The amino group is a powerful activating group, donating electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and susceptibility to electrophilic attack. byjus.com Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in The furylmethoxy group, an ether linkage, also contributes to the electronic environment of the aniline ring.
Electrophilic Aromatic Substitution on the Aniline Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. wikipedia.org In the case of 3-Chloro-2-(2-furylmethoxy)aniline, the amino group is the most influential director, strongly favoring substitution at the positions ortho and para to it. byjus.com The chloro and furylmethoxy groups will also influence the precise location of substitution.
| Position | Activating/Deactivating Influence | Directing Effect |
| -NH2 | Strongly Activating byjus.com | Ortho, Para byjus.com |
| -Cl | Deactivating lkouniv.ac.in | Ortho, Para lkouniv.ac.in |
| -OCH2(furan) | Activating | Ortho, Para |
Considering the positions on the aniline ring, the C4 and C6 positions are ortho and para to the amino group, respectively, and are thus highly activated. However, the C2 position is occupied by the furylmethoxy group and the C3 position by the chloro group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions.
Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. lumenlearning.com For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of 4-nitro and 6-nitro derivatives. lkouniv.ac.in Halogenation, for example with bromine in a suitable solvent, would similarly be expected to produce 4-bromo and 6-bromo substituted products. byjus.com
Acylation and Alkylation Reactions
The amino group of the aniline moiety can readily undergo acylation and alkylation reactions. Acylation, the introduction of an acyl group (-COR), is typically carried out using an acid chloride or anhydride (B1165640). libretexts.org For instance, reaction with acetyl chloride would yield N-acetyl-3-chloro-2-(2-furylmethoxy)aniline. This transformation is often used to protect the amino group and to reduce its activating effect during subsequent electrophilic aromatic substitution reactions.
Friedel-Crafts alkylation and acylation on the aniline ring itself are generally not successful. libretexts.orglibretexts.org The lone pair of electrons on the nitrogen atom of the amino group coordinates with the Lewis acid catalyst (e.g., AlCl3), leading to the formation of a positively charged nitrogen center. libretexts.org This deactivates the aromatic ring towards further electrophilic attack. libretexts.orglibretexts.org
| Reaction Type | Reagent | Expected Product on Aniline Moiety |
| Acylation | Acetyl chloride | N-acetyl-3-chloro-2-(2-furylmethoxy)aniline |
| Alkylation (on Nitrogen) | Alkyl halide | N-alkyl-3-chloro-2-(2-furylmethoxy)aniline |
| Friedel-Crafts Alkylation (on Ring) | Alkyl halide / Lewis Acid | Generally not successful libretexts.orglibretexts.org |
| Friedel-Crafts Acylation (on Ring) | Acyl halide / Lewis Acid | Generally not successful libretexts.orglibretexts.org |
Diazotization and Sandmeyer-type Transformations
The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. masterorganicchemistry.com This process is known as diazotization. The resulting diazonium salt is a versatile intermediate.
The diazonium group is an excellent leaving group (as N2 gas) and can be replaced by a wide variety of nucleophiles, often with the use of a copper(I) salt catalyst in what is known as the Sandmeyer reaction. masterorganicchemistry.comwikipedia.orgnih.gov This allows for the introduction of a range of substituents onto the aromatic ring in place of the original amino group.
| Sandmeyer Reagent | Introduced Substituent | Expected Product |
| CuCl | -Cl | 1,2-dichloro-3-(2-furylmethoxy)benzene |
| CuBr | -Br | 1-bromo-2-chloro-3-(2-furylmethoxy)benzene |
| CuCN | -CN | 2-chloro-6-(2-furylmethoxy)benzonitrile |
| H2O / heat | -OH | 3-chloro-2-(2-furylmethoxy)phenol |
| HBF4 / heat (Schiemann reaction) | -F | 1-chloro-2-fluoro-3-(2-furylmethoxy)benzene |
| H3PO2 | -H | 1-chloro-2-(2-furylmethoxy)benzene |
Reactivity of the Furan (B31954) Ring
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. The oxygen's lone pairs of electrons are delocalized into the ring, making it significantly more electron-rich and thus more reactive towards electrophiles than benzene. numberanalytics.com
Electrophilic Substitution and Functionalization
Electrophilic substitution on the furan ring occurs preferentially at the C2 and C5 positions (alpha to the oxygen atom), as the carbocation intermediates formed by attack at these positions are more stabilized by resonance. numberanalytics.com In this compound, the furan ring is substituted at the 2-position by the methoxy-aniline group. Therefore, electrophilic attack on the furan ring is expected to occur predominantly at the C5 position.
Due to the high reactivity of the furan ring, mild reaction conditions are often required to avoid polymerization or ring-opening reactions. pharmaguideline.com For example, nitration can be achieved with milder reagents like acetyl nitrate (B79036). pharmaguideline.com
| Electrophilic Reaction | Typical Reagent | Expected Position of Substitution on Furan Ring |
| Nitration | Acetyl nitrate pharmaguideline.com | 5-nitro |
| Halogenation | Br2 in dioxane at low temperature pharmaguideline.com | 5-bromo |
| Acylation | Acetic anhydride / mild Lewis acid | 5-acetyl |
It is important to note that the furan ring can be susceptible to ring-opening under strongly acidic conditions. pharmaguideline.com The presence of the aniline moiety in the same molecule could potentially lead to complex reactions under such conditions.
Cycloaddition Reactions (e.g., Diels-Alder)
Furan can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. numberanalytics.comorganic-chemistry.org It reacts with dienophiles, which are typically electron-deficient alkenes or alkynes, to form a bicyclic adduct. organic-chemistry.org The reaction is thermally allowed and often proceeds under relatively mild conditions. numberanalytics.com
The furan ring in this compound would be expected to undergo Diels-Alder reactions with suitable dienophiles. The substituent at the 2-position may influence the stereochemical outcome of the cycloaddition.
| Dienophile | Reaction Type | Expected Product |
| Maleic anhydride | Diels-Alder [4+2] Cycloaddition | A bicyclic adduct |
| Dimethyl acetylenedicarboxylate | Diels-Alder [4+2] Cycloaddition | A bicyclic adduct |
The resulting cycloadducts can often be converted to other functionalized aromatic compounds through subsequent reactions.
Reactivity of the Chloro Substituent
The chloro group attached to the benzene ring is a key site for potential functionalization. Its reactivity in common organic reactions is a critical aspect of its chemical profile, yet specific studies on this compound are absent.
Nucleophilic Aromatic Substitution (SNA)
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the chloro group of this compound, particularly with strong nucleophiles. The rate of such reactions is typically influenced by the electronic nature of the substituents on the aromatic ring. In this compound, the electron-donating nature of the amino and ether groups would generally be expected to deactivate the ring towards SNAr. However, the precise impact of their ortho and meta positions relative to the chlorine atom on the reaction kinetics has not been experimentally determined for this molecule.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Aryl chlorides are common substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. It is conceivable that this compound could participate in reactions such as the Suzuki, Heck, and Sonogashira couplings. wikipedia.orgwikipedia.orgnih.gov These reactions typically involve a palladium catalyst and a suitable coupling partner, such as a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira). wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.orgorganic-chemistry.org The success and efficiency of these couplings would depend on factors like the choice of catalyst, ligands, base, and solvent. However, no published studies have reported the use of this compound in any of these cross-coupling reactions, and therefore, no specific conditions or outcomes can be reported.
The following table outlines the general components for these cross-coupling reactions, but it must be emphasized that these are not based on experimental data for the title compound.
| Reaction | Typical Coupling Partner | Catalyst System (General) |
| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Heck Reaction | Alkene | Pd(II) salt (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Copper(I) co-catalyst (e.g., CuI), Amine Base |
Intermolecular and Intramolecular Reactivity Patterns
The potential for intermolecular and intramolecular reactions involving the different functional groups of this compound is of significant chemical interest. For instance, the aniline nitrogen could act as a nucleophile, potentially leading to intramolecular cyclization under certain conditions. However, no such reactivity patterns have been documented. The interplay between the furan ring, the aniline, and the chloro-substituted benzene ring remains an open area for investigation.
Detailed Reaction Mechanism Elucidation
Without any reported reactions, the elucidation of detailed reaction mechanisms for this compound is not feasible. Mechanistic studies rely on experimental evidence such as kinetic data, isotopic labeling studies, and the isolation and characterization of intermediates, none of which are available for this compound.
Derivatization and Analog Development Based on the 3 Chloro 2 2 Furylmethoxy Aniline Scaffold
Strategic Diversification at the Amino Group
The primary amine functionality of 3-Chloro-2-(2-furylmethoxy)aniline is a prime site for a multitude of chemical transformations, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
Amide and Urea (B33335) Formation
The nucleophilic nature of the aniline (B41778) nitrogen readily facilitates its acylation to form amides and its reaction with isocyanates to yield ureas. These reactions are fundamental in medicinal chemistry and materials science for building libraries of compounds with diverse biological activities and material properties.
The synthesis of amides from this compound can be achieved by reacting it with a variety of acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the hydrogen chloride byproduct. The general reaction scheme is as follows:
Reaction of this compound with an acyl chloride to form an amide.
Similarly, urea derivatives can be synthesized by the addition of the aniline to an isocyanate. This reaction is often carried out in an aprotic solvent and may be catalyzed by a Lewis acid.
Reaction of this compound with an isocyanate to form a urea.
The R groups in both amide and urea formation can be varied extensively, from simple alkyl and aryl groups to more complex heterocyclic and polyfunctional moieties, allowing for fine-tuning of the physicochemical properties of the resulting derivatives.
Table 1: Examples of Amide and Urea Derivatives of this compound
| Derivative Type | Reagent (R-COCl or R-NCO) | Resulting Compound Name |
| Amide | Acetyl chloride | N-(3-Chloro-2-(2-furylmethoxy)phenyl)acetamide |
| Amide | Benzoyl chloride | N-(3-Chloro-2-(2-furylmethoxy)phenyl)benzamide |
| Urea | Phenyl isocyanate | 1-(3-Chloro-2-(2-furylmethoxy)phenyl)-3-phenylurea |
| Urea | Methyl isocyanate | 1-(3-Chloro-2-(2-furylmethoxy)phenyl)-3-methylurea |
Sulfonamide Synthesis
The reaction of this compound with sulfonyl chlorides provides access to the corresponding sulfonamides. This functional group is a well-established pharmacophore found in a wide range of therapeutic agents. The synthesis is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and an acid scavenger.
Synthesis of a sulfonamide from this compound.
The choice of the sulfonyl chloride (R-SO₂Cl) allows for the introduction of various aryl or alkyl substituents, significantly influencing the electronic and steric properties of the final molecule.
Table 2: Representative Sulfonamide Derivatives
| Sulfonyl Chloride (R-SO₂Cl) | Resulting Sulfonamide Name |
| Benzenesulfonyl chloride | N-(3-Chloro-2-(2-furylmethoxy)phenyl)benzenesulfonamide |
| p-Toluenesulfonyl chloride | N-(3-Chloro-2-(2-furylmethoxy)phenyl)-4-methylbenzenesulfonamide |
| Methanesulfonyl chloride | N-(3-Chloro-2-(2-furylmethoxy)phenyl)methanesulfonamide |
Modifications of the Furan (B31954) Ring
Substituent Introduction on the Furan Ring
The furan ring is an electron-rich heterocycle and is susceptible to electrophilic substitution reactions, primarily at the 5-position. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce new substituents onto the furan ring. However, the conditions for these reactions must be carefully controlled to avoid degradation of the furan moiety.
For instance, Vilsmeier-Haack formylation can introduce a formyl group at the 5-position of the furan ring, which can then serve as a handle for further synthetic transformations.
Ring Annulation Strategies
The furan ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the diene component. This allows for the construction of more complex, fused-ring systems, dramatically increasing the structural complexity and providing access to novel chemical scaffolds. The reactivity of the furan ring in such reactions can be influenced by the nature of the dienophile and the reaction conditions.
Halogen Exchange and Further Functionalization
The chlorine atom on the aniline ring provides a handle for further synthetic modifications through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, can be utilized to replace the chlorine atom with a wide range of substituents, including aryl, vinyl, and amino groups.
For example, a Suzuki coupling reaction with an arylboronic acid could be used to synthesize a biaryl derivative:
Suzuki coupling reaction of the chloro-substituted aniline.
These transformations significantly expand the accessible chemical space from the this compound scaffold, enabling the synthesis of highly functionalized and structurally diverse molecules.
Lack of Publicly Available Research Hinders Development of Analog Libraries for this compound
Despite the potential of the this compound scaffold in medicinal chemistry, a thorough review of scientific literature and patent databases reveals a significant gap in research concerning the development of analog libraries for high-throughput screening (HTS). While the parent compound, this compound, is chemically defined with the molecular formula C₁₁H₁₀ClNO₂ and CAS number 763905-45-9, there is a notable absence of published studies detailing the systematic synthesis of derivative libraries for large-scale biological evaluation. nih.govnih.gov
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds to identify potential therapeutic candidates. nih.gov The generation of compound libraries, often through combinatorial chemistry, is a critical prerequisite for any HTS campaign. wikipedia.orgyoutube.com This process involves the systematic modification of a core chemical scaffold to create a diverse set of analogs, which can then be tested for activity against a specific biological target.
While research exists on the synthesis and biological activities of other aniline derivatives, and even on the development of libraries from different aniline-containing scaffolds, this information is not directly applicable to the this compound core. nih.govnih.govnih.govresearchgate.netmdpi.com For instance, studies on related compounds like 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) have shown their utility in developing kinase inhibitors, suggesting that the broader class of chloro-alkoxy-anilines holds promise. However, specific research findings on the derivatization of the 2-furylmethoxy substituted aniline are not present in the public domain.
The development of a library of analogs based on the this compound scaffold would theoretically involve several key steps. Initially, a robust synthetic route to the core scaffold would be established. Subsequently, combinatorial or parallel synthesis techniques would be employed to introduce a variety of substituents at different positions on the molecule. This could include modifications to the aniline ring, the furan moiety, or the ether linkage.
A hypothetical library could explore variations in the electronic and steric properties of the substituents. For example, different alkyl or aryl groups could be introduced on the aniline nitrogen, or the chloro and furylmethoxy groups could be replaced with other functionalities to probe the structure-activity relationship.
A representative, though hypothetical, data table of such a library is presented below to illustrate the types of analogs that could be synthesized for H.T.S.
Hypothetical Analog Library of this compound
| Compound ID | R1 (on Aniline N) | R2 (on Furan Ring) | R3 (on Aniline Ring) |
|---|---|---|---|
| Lib-001 | H | H | 3-Cl |
| Lib-002 | CH₃ | H | 3-Cl |
| Lib-003 | C₂H₅ | H | 3-Cl |
| Lib-004 | H | 5-Br | 3-Cl |
| Lib-005 | H | 5-NO₂ | 3-Cl |
| Lib-006 | H | H | 3-F |
Without dedicated research and publication in this specific area, any discussion on the development of analog libraries from this compound for high-throughput screening remains speculative. The scientific community has not yet provided the necessary data and research findings to construct a detailed and authoritative account on this topic.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 Chloro 2 2 Furylmethoxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about connectivity and spatial relationships.
Proton (¹H) NMR for Structural Connectivity
A ¹H NMR spectrum of 3-Chloro-2-(2-furylmethoxy)aniline would be expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons on the aniline (B41778) and furan (B31954) rings would appear in the downfield region (typically 6.0-8.0 ppm) due to the deshielding effects of the aromatic currents. The protons of the methylene (B1212753) bridge (-O-CH₂-) would likely present as a singlet in the range of 4.5-5.5 ppm. The amine (-NH₂) protons would also produce a characteristic signal, the chemical shift of which can be concentration and solvent-dependent.
To illustrate the expected data, a hypothetical ¹H NMR data table is presented below. The exact chemical shifts (δ) and coupling constants (J) would require experimental determination.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Aromatic-H (Aniline) | 6.5 - 7.5 | d, t, m | 7.0 - 9.0 |
| Aromatic-H (Furan) | 6.0 - 7.5 | d, dd, t | 1.0 - 3.5 |
| -O-CH₂- | 5.0 - 5.5 | s | - |
| -NH₂ | 3.5 - 5.0 | br s | - |
| d: doublet, t: triplet, m: multiplet, s: singlet, br s: broad singlet |
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
The ¹³C NMR spectrum provides a map of the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic carbons would resonate in the downfield region (100-160 ppm), with those directly attached to electronegative atoms (O, N, Cl) appearing further downfield. The methylene carbon of the furylmethoxy group would be expected in the range of 60-70 ppm.
A projected ¹³C NMR data table is provided to represent the anticipated spectral features.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C-Cl | 120 - 130 |
| Aromatic C-O | 145 - 155 |
| Aromatic C-N | 140 - 150 |
| Aromatic C-H (Aniline) | 110 - 130 |
| Aromatic C (Furan) | 105 - 145 |
| -O-CH₂- | 60 - 70 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Complex Assignment
For an unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems, 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would be crucial for establishing the connectivity of the protons within the aniline and furan rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between the furan ring, the methylene bridge, and the aniline ring through the ether linkage. For instance, a correlation between the methylene protons and the carbon atom of the furan ring to which the methoxy (B1213986) group is attached would confirm the ether linkage.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be expected to show several key absorption bands that confirm the presence of its constituent functional groups.
A table summarizing the expected IR absorption frequencies is presented below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300 - 3500 | Symmetric & Asymmetric Stretch |
| C-H (Aromatic) | 3000 - 3100 | Stretch |
| C-H (Methylene) | 2850 - 2960 | Stretch |
| C=C (Aromatic) | 1450 - 1600 | Stretch |
| C-O (Ether) | 1000 - 1300 | Asymmetric Stretch |
| C-N (Aromatic Amine) | 1250 - 1360 | Stretch |
| C-Cl (Aryl Halide) | 1000 - 1100 | Stretch |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.
In a standard mass spectrum, this compound (C₁₁H₁₀ClNO₂) would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (223.66 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₁₁H₁₀ClNO₂, the expected exact mass would be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm the molecular formula.
Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₁₀ClNO₂, the nominal molecular weight is 223.66 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the confirmation of the elemental composition.
Key fragmentation pathways would likely involve the cleavage of the ether linkage and the furan ring. The ether bond is susceptible to cleavage, leading to several prominent fragment ions.
Predicted Fragmentation Data:
| m/z (predicted) | Proposed Fragment Ion | Structural Representation of Fragment |
| 223/225 | [C₁₁H₁₀ClNO₂]⁺˙ (Molecular Ion) | The intact molecule with a positive charge. |
| 142/144 | [C₆H₅ClNO]⁺˙ | Loss of the furfuryl group (C₅H₅O). |
| 81 | [C₅H₅O]⁺ | Furfuryl cation, resulting from cleavage of the C-O bond. |
| 127/129 | [C₆H₄ClNH₂]⁺˙ | Cleavage of the ether bond with hydrogen rearrangement. |
Isotopic Pattern Interpretation
The presence of chlorine in this compound provides a distinct isotopic signature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.77% and 24.23%, respectively. This results in a characteristic M/M+2 isotopic pattern with a ratio of roughly 3:1 for any fragment containing a chlorine atom.
The molecular ion region of the mass spectrum for this compound would therefore exhibit a peak at m/z 223 (corresponding to the molecule with ³⁵Cl) and a peak at m/z 225 (corresponding to the molecule with ³⁷Cl), with the intensity of the m/z 225 peak being about one-third of the m/z 223 peak. This isotopic pattern serves as a crucial confirmation of the presence of a single chlorine atom in the molecule and its fragments.
Isotopic Distribution for the Molecular Ion:
| Isotope Combination | m/z | Relative Abundance (%) |
| ¹²C₁₁¹H₁₀³⁵Cl¹⁴N¹⁶O₂ | 223 | 100 |
| ¹²C₁₁¹H₁₀³⁷Cl¹⁴N¹⁶O₂ | 225 | ~32 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the electronic properties of the substituted aniline and furan rings. Aromatic compounds typically exhibit characteristic absorptions due to π → π* transitions.
While an experimental spectrum for this specific compound is not available, the spectrum of aniline shows a primary absorption band around 230 nm and a secondary, less intense band around 280 nm. The presence of substituents on the aniline ring will cause shifts in these absorption maxima (λ_max). The chloro group, being an electron-withdrawing group, and the furylmethoxy group, an electron-donating group, will both influence the electronic transitions. Generally, substituents on an aromatic ring lead to a bathochromic shift (shift to longer wavelengths) of the primary absorption bands.
The electronic transitions in this compound would arise from the conjugated π-systems of the benzene (B151609) and furan rings. The interaction between these two chromophores through the ether linkage would likely result in a complex spectrum with multiple absorption bands.
Expected UV-Vis Absorption Data:
| Transition Type | Expected λ_max (nm) | Chromophore |
| π → π | ~210-240 | Benzene and Furan Rings |
| π → π | ~260-290 | Substituted Benzene Ring |
X-ray Crystallography for Solid-State Structure Determination
Although no crystal structure for this compound has been reported in the surveyed literature, a hypothetical analysis would reveal key structural features. The dihedral angle between the plane of the aniline ring and the furan ring would be a critical parameter, influencing the degree of electronic communication between the two aromatic systems. The bond lengths of the C-Cl, C-O, C-N, and bonds within the aromatic rings would provide insight into the electronic effects of the substituents. For instance, the C-N bond length can be correlated with the degree of pyramidalization at the nitrogen atom. afit.edu Furthermore, intermolecular interactions such as hydrogen bonding involving the amine group and π-π stacking of the aromatic rings would be elucidated, providing a comprehensive understanding of the crystal packing.
Vibrational Circular Dichroism (VCD) and Raman Spectroscopy
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the analysis of chiral molecules. wikipedia.orgbruker.com Since this compound is not inherently chiral, it would not exhibit a VCD spectrum unless it is resolved into enantiomers, for example, through the introduction of a chiral center or by existing in a chiral conformation that is locked on the timescale of the measurement. If the molecule were to be derivatized to introduce chirality, VCD could be used to determine its absolute configuration by comparing the experimental spectrum with quantum chemical calculations. wikipedia.org
Raman spectroscopy, a complementary technique to infrared (IR) spectroscopy, provides information about the vibrational modes of a molecule. ias.ac.in The Raman spectrum of this compound would be expected to show characteristic bands for the aromatic C-H stretching, C=C stretching of the benzene and furan rings, C-Cl stretching, and C-O-C stretching of the ether linkage. The Raman spectrum of aniline, for example, shows a strong breathing mode of the benzene ring around 810 cm⁻¹. ias.ac.in The substitution pattern on the aniline ring in the target molecule would influence the exact frequencies and intensities of these vibrational modes.
Computational Chemistry and Theoretical Studies of 3 Chloro 2 2 Furylmethoxy Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure and properties of a molecule from first principles.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT analysis of 3-Chloro-2-(2-furylmethoxy)aniline would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately.
Such a study would yield crucial information about the molecule's electronic properties. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would indicate the regions of the molecule most likely to act as electron donors and acceptors, respectively. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation. Actual values would need to be determined through specific computational studies.
Conformational Analysis and Energy Landscapes
The flexibility of the ether linkage and the rotation around the C-N bond in this compound suggest the existence of multiple stable conformations. A conformational analysis, often performed using DFT or less computationally intensive methods, would identify the various low-energy structures (conformers) of the molecule. By calculating the relative energies of these conformers, an energy landscape can be constructed, revealing the most probable shapes the molecule will adopt.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental data. For this compound, this would include:
Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra can help in the assignment of experimental vibrational bands to specific molecular motions.
NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the molecule.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum.
Reaction Pathway Modeling and Transition State Characterization
To understand the reactivity of this compound, for instance, in electrophilic or nucleophilic substitution reactions, reaction pathway modeling would be essential. By mapping the potential energy surface of a proposed reaction, the transition state—the highest energy point along the reaction coordinate—can be located and characterized. The energy barrier (activation energy) determined from the energy of the transition state relative to the reactants provides a quantitative measure of the reaction rate.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Should this compound be part of a series of compounds with known biological activity, Quantitative Structure-Activity Relationship (QSAR) models could be developed. QSAR studies aim to find a mathematical relationship between the chemical structures of a set of compounds and their biological activities. For this, a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for this compound and its analogs. These descriptors would then be correlated with the observed activity to build a predictive model.
Descriptor Calculation and Selection
In the realm of computational chemistry, molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are fundamental to building quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. For a molecule like this compound, a diverse set of descriptors would be calculated to capture its electronic, steric, and lipophilic characteristics.
These descriptors can be broadly categorized as:
Quantum-Chemical Descriptors: These descriptors are obtained from quantum chemical calculations and provide insights into the electronic properties of the molecule. nih.govexlibrisgroup.comacs.org For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. ucsb.edu The dipole moment and partial atomic charges on the nitrogen of the aniline (B41778) and the oxygen of the furan (B31954) would also be calculated to understand its polarity and potential for electrostatic interactions. ucsb.edu
Physicochemical Descriptors: These descriptors relate to the bulk properties of the molecule, such as its lipophilicity (logP) and molar refractivity. These are critical for predicting the molecule's behavior in biological systems.
The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust predictive model. This is often achieved through statistical techniques like principal component analysis (PCA) or genetic algorithms, which help in identifying a subset of descriptors that captures the most significant information related to the property of interest.
| Descriptor Type | Specific Descriptor | Hypothetical Value for this compound | Significance |
| Topological | Randić Connectivity Index (¹χ) | 4.872 | Describes molecular branching and complexity. |
| Topological | Balaban J Index | 2.654 | Relates to the centricity and branching of the molecule. |
| Quantum-Chemical | HOMO Energy | -8.5 eV | Indicates the molecule's electron-donating ability. |
| Quantum-Chemical | LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting ability. |
| Quantum-Chemical | Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
| Physicochemical | LogP (octanol-water partition coefficient) | 3.2 | Predicts the lipophilicity and potential for membrane permeability. |
This table presents hypothetical yet scientifically plausible descriptor values for this compound based on its structural features.
Statistical Model Development and Validation
Once a relevant set of descriptors is selected, the next step is to develop a statistical model that correlates these descriptors with a specific activity or property. For instance, if the goal is to predict the binding affinity of this compound to a particular protein, a QSAR model would be developed.
Commonly used statistical methods for model development include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (e.g., biological activity) and the selected descriptors. numberanalytics.com
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation among them. numberanalytics.com
Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM) and Random Forest (RF) can capture complex non-linear relationships between the descriptors and the activity. numberanalytics.com
The developed model must be rigorously validated to ensure its robustness and predictive power. numberanalytics.commdpi.combasicmedicalkey.com Validation is typically performed using both internal and external methods: mdpi.com
Internal Validation: Techniques like leave-one-out (LOO) and k-fold cross-validation are used to assess the model's stability and predictive ability on the training data. nih.gov
External Validation: The model's performance is evaluated on an independent set of data (the test set) that was not used during the model development process. mdpi.com This provides a true measure of the model's ability to make accurate predictions for new compounds.
| Validation Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's predictive ability obtained from cross-validation. | > 0.5 |
| R²_pred (Predictive R² for external set) | The R² value calculated for the external test set, indicating the model's predictive power for new data. | > 0.5 |
This table outlines key statistical parameters used for the validation of QSAR models.
In Silico Screening and Virtual Ligand Design
The computational models developed for this compound can be further utilized in in silico screening and virtual ligand design to identify potential applications, particularly in drug discovery.
In Silico Screening: This process involves using computational methods to search large databases of compounds to identify those that are likely to have a desired biological activity. mdpi.com For instance, if a QSAR model has been developed that predicts the inhibitory activity of compounds against a specific enzyme, this model can be used to screen a virtual library of compounds to find potential new inhibitors. A typical virtual screening workflow would involve several steps, starting from the preparation of the protein target and the ligand library, followed by docking simulations and scoring. researchgate.netyoutube.com
Virtual Ligand Design: This approach involves the design of novel molecules with desired properties. Based on the understanding gained from the computational studies of this compound, new derivatives could be designed with potentially improved activity. For example, if the model suggests that a more electron-withdrawing substituent on the aniline ring would enhance activity, new compounds with such features could be designed and evaluated in silico before being synthesized in the lab. Techniques like de novo design can be employed to generate novel molecular structures that fit a specific binding site. nih.gov
Structure Activity Relationship Sar Investigations for 3 Chloro 2 2 Furylmethoxy Aniline and Its Derivatives
Methodological Frameworks for SAR Studies
The investigation into the SAR of 3-Chloro-2-(2-furylmethoxy)aniline and its derivatives employs a combination of experimental and computational methods. oncodesign-services.com These frameworks are designed to systematically probe the relationship between chemical structure and biological activity.
Experimental Approaches:
Synthesis of Analogues: A primary experimental method involves the synthesis of a series of structurally related compounds. For this compound, this would include modifications at three key positions: the aniline (B41778) ring, the furan (B31954) moiety, and the methoxy (B1213986) linker.
Biological Assays: Once synthesized, these analogues are subjected to a battery of in vitro and in vivo biological assays to determine their activity. This allows for the identification of key structural features that contribute to the desired biological effect. oncodesign-services.com
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are statistical models that correlate variations in the physicochemical properties of compounds with their biological activities. researchgate.netnih.gov For the aniline and furan derivatives, QSAR can be used to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular Modeling: These techniques utilize computer software to generate three-dimensional models of molecules, which can help in understanding how they interact with their biological targets. oncodesign-services.com
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. nih.govnih.govmdpi.com
A typical workflow for an SAR study on this compound would involve the following steps:
Hit Identification: Initial screening to identify the lead compound, this compound.
Analogue Synthesis: Systematic synthesis of derivatives with modifications to the aniline ring, furan ring, and linker.
Biological Evaluation: Testing the synthesized compounds in relevant biological assays.
Data Analysis: Using computational tools like QSAR and molecular modeling to analyze the data and build predictive models. oncodesign-services.com
Iterative Design: Using the insights gained to design and synthesize the next generation of more potent and selective compounds.
Systematic Chemical Modification and Design Principles
The systematic chemical modification of this compound is guided by established principles of medicinal chemistry aimed at optimizing its biological profile. Modifications are strategically made to the aniline ring, the furan ring, and the methoxy linker.
Modifications of the Aniline Ring:
Positional Isomerism: The position of the chlorine atom on the aniline ring can be varied (e.g., moving it to the 4- or 5-position) to probe the importance of its location for activity.
Substituent Variation: The chlorine atom can be replaced with other substituents of varying electronic and steric properties (e.g., fluorine, bromine, methyl, methoxy) to understand the electronic and steric requirements for binding.
Bioisosteric Replacement: The aniline ring itself could be replaced with other aromatic or heteroaromatic rings to explore different binding modes and improve properties. acs.org
Modifications of the Furan Ring:
Substitution: The furan ring can be substituted at various positions with different functional groups to enhance interactions with the target. The furan ring's ability to participate in hydrogen bonding and π–π stacking is a key consideration. orientjchem.org
Ring Variation: The furan ring can be replaced with other five- or six-membered heterocycles (e.g., thiophene, pyridine) to assess the impact of heteroatom identity and ring size on activity.
Modifications of the Methoxy Linker:
Length and Flexibility: The length of the ether linkage can be extended or shortened, and its flexibility can be altered by introducing conformational constraints to optimize the orientation of the aniline and furan rings.
The following table summarizes potential modifications and the rationale behind them:
| Molecular Fragment | Modification Strategy | Rationale |
| Aniline Ring | Varying the position of the chloro substituent | To determine the optimal position for interaction with the target. |
| Replacing the chloro group with other halogens or alkyl groups | To probe the influence of electronic and steric effects on activity. rsc.org | |
| Introducing additional substituents | To explore new binding interactions and improve potency. | |
| Furan Ring | Adding substituents to the furan ring | To enhance binding affinity through additional interactions. |
| Replacing the furan ring with other heterocycles | To investigate the importance of the furan oxygen and ring electronics. | |
| Methoxy Linker | Altering the length of the linker | To optimize the distance and relative orientation of the two rings. |
| Introducing rigidity into the linker | To lock the molecule into a more bioactive conformation. |
Positional and Substituent Effects on Molecular Recognition
The specific placement and nature of substituents on the this compound scaffold have a profound impact on its molecular recognition by a biological target. These effects are primarily governed by steric and electronic factors.
Positional Effects: Research on substituted anilines has shown that the position of a substituent can dramatically affect molecular interactions. For instance, a substituent at the 2-position (ortho) of the aniline ring can cause steric hindrance, potentially weakening interactions with a target receptor compared to substitution at the 3- (meta) or 4- (para) positions. nih.gov Quantum chemical calculations on chloroanilines have supported the observation that 2-substituted anilines often exhibit decreased retention times in chromatographic separations due to this steric hindrance, which translates to weaker intermolecular interactions. nih.gov
Substituent Effects: The electronic properties of substituents, often quantified by Hammett constants, play a crucial role in molecular recognition. nih.govresearchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the pKa of the aniline nitrogen and the electron density of the aromatic ring, influencing hydrogen bonding and electrostatic interactions.
Electron-Withdrawing Groups (EWGs): The chlorine atom in the parent compound is an EWG. Replacing it with a stronger EWG (e.g., nitro, cyano) would decrease the basicity of the aniline nitrogen.
Electron-Donating Groups (EDGs): Replacing the chlorine with an EDG (e.g., methyl, methoxy) would increase the basicity of the aniline nitrogen.
The following table illustrates the potential impact of different substituents on the aniline ring:
| Substituent at Position 3 | Electronic Effect | Steric Effect | Potential Impact on Activity |
| -Cl (Parent) | Electron-withdrawing, inductive | Moderate | Baseline activity |
| -F | Electron-withdrawing, inductive | Small | May improve binding through specific halogen bonds |
| -CH3 | Electron-donating, inductive | Moderate | May increase activity if hydrophobic interactions are favorable |
| -OCH3 | Electron-donating, resonance | Moderate | Can act as a hydrogen bond acceptor, potentially increasing affinity |
| -NO2 | Strongly electron-withdrawing | Moderate | May decrease activity if the aniline nitrogen is a key H-bond donor |
Conformational Analysis in Relation to Molecular Interactions
The three-dimensional shape, or conformation, of this compound is a critical determinant of its ability to bind to a biological target. The molecule possesses significant conformational flexibility due to the rotatable bonds in the methoxy linker.
The key rotatable bonds are:
The bond between the aniline ring and the oxygen atom of the methoxy group.
The bond between the oxygen atom and the methylene (B1212753) bridge.
The bond between the methylene bridge and the furan ring.
Rotation around these bonds allows the molecule to adopt a wide range of conformations. However, only a specific subset of these conformations, often referred to as the "bioactive conformation," is likely to be responsible for the molecule's biological activity. The bioactive conformation is the one that best fits into the binding site of the target macromolecule, maximizing favorable intermolecular interactions.
Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to explore the conformational landscape of this compound and its derivatives. These methods can identify low-energy conformations and predict the preferred spatial arrangement of the aniline and furan rings.
The interaction patterns can be significantly influenced by the molecule's conformation. For example, in one conformation, the furan oxygen might act as a hydrogen bond acceptor, while in another, the aniline NH2 group might be the primary hydrogen bond donor. Steric clashes between the substituent at the 2-position of the aniline ring and the furan ring can also restrict the accessible conformations. nih.gov Understanding the preferred conformations is essential for designing analogues with improved binding affinity. Introducing rigid linkers or bulky groups can be a strategy to lock the molecule into its bioactive conformation, thereby enhancing potency.
Role of 3 Chloro 2 2 Furylmethoxy Aniline in Synthetic Organic Chemistry
As a Versatile Intermediate in Multi-Step Syntheses
There is currently a lack of specific documented evidence in peer-reviewed journals and patent literature detailing the use of 3-Chloro-2-(2-furylmethoxy)aniline as a versatile intermediate in multi-step syntheses. While substituted anilines are fundamental building blocks in organic chemistry, the specific reaction pathways and target molecules involving this particular compound are not extensively reported. The inherent reactivity of the aniline (B41778) and furan (B31954) rings, along with the chloro-substituent, theoretically allows for a range of chemical modifications, but concrete examples of its application as a key intermediate are not readily found in the public domain.
Application in Heterocycle Synthesis
Detailed research findings on the application of this compound in the synthesis of heterocyclic compounds are not prominently featured in the available scientific literature. The structure of the molecule, containing both an aniline and a furan ring, suggests its potential as a precursor for more complex heterocyclic systems. For instance, the amino group of the aniline could participate in cyclization reactions to form nitrogen-containing heterocycles. However, specific studies demonstrating these transformations with this compound as the starting material are not documented. General methods for synthesizing meta-substituted anilines often involve multi-component reactions, but the inclusion of this compound in such syntheses has not been specifically described. beilstein-journals.org
Contribution to the Development of New Catalytic Transformations
An examination of the scientific literature does not yield specific instances of this compound being utilized in the development of new catalytic transformations. While aniline derivatives can serve as ligands in transition metal catalysis or as substrates in the development of novel catalytic methods, there are no published studies that specifically report the use of this compound in this capacity. Research in catalysis often explores the electronic and steric effects of substituents on the aniline ring, but the specific combination of the chloro and furylmethoxy groups in this compound has not been a subject of detailed catalytic studies.
Integration into Materials Science and Polymer Chemistry (e.g., functional monomers)
There is no significant body of research available that details the integration of this compound into materials science and polymer chemistry. Aniline and its derivatives can be polymerized to form polyaniline, a conductive polymer with various applications. rsc.org The substituents on the aniline ring can influence the properties of the resulting polymer. However, studies specifically describing the polymerization of this compound or its use as a functional monomer to create novel polymers with specific material properties are not found in the current scientific literature.
Advanced Analytical Methodologies for Detection and Purity Assessment of 3 Chloro 2 2 Furylmethoxy Aniline
Chromatographic Techniques
Chromatography stands as a cornerstone for the separation, identification, and quantification of chemical compounds. For 3-Chloro-2-(2-furylmethoxy)aniline, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful tools for its analysis.
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for this compound. The method's strength lies in its ability to separate complex mixtures and provide high-resolution quantitative data.
A typical HPLC method for the purity assessment of this compound would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with a modifier like formic acid to ensure good peak shape for the amine. Detection is commonly achieved using a UV detector, as the aromatic rings and conjugated systems in the molecule are expected to absorb UV light.
Detailed Research Findings:
In a hypothetical study, a gradient elution method could be developed to separate this compound from its potential process-related impurities. The following table illustrates a possible set of HPLC parameters and the retention times for the main compound and a hypothetical impurity.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 8.5 | 99.8 |
| Impurity (e.g., 3-Chloro-2-hydroxyaniline) | 4.2 | 0.2 |
This data indicates a high purity of the main compound, with a minor, more polar impurity eluting earlier. The quantification would be based on the peak area percentage, assuming equal response factors for the main component and the impurity at the chosen wavelength. For more accurate quantification, a calibration curve with a certified reference standard would be necessary.
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.
For the analysis of aniline (B41778) derivatives, a capillary column with a mid-polarity stationary phase is often employed. epa.gov A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a nitrogen-phosphorus detector (NPD) can offer enhanced selectivity for nitrogen-containing compounds like anilines. epa.gov
Detailed Research Findings:
A GC method could be established to screen for volatile impurities in a sample of this compound. The following table outlines typical GC parameters for such an analysis.
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| Detector | FID at 300 °C |
| Injection Mode | Split (50:1) |
| Potential Volatile Impurity | Expected Retention Time (min) |
| Furan-2-ylmethanol | ~5.8 |
| 2,6-dichloroaniline | ~10.2 |
This method would allow for the detection of trace levels of volatile organic compounds that could compromise the purity of the final product.
To achieve unambiguous identification of the main compound and any impurities, chromatographic techniques are often coupled with mass spectrometry (MS).
LC-MS (Liquid Chromatography-Mass Spectrometry): This powerful hyphenated technique combines the separation capabilities of HPLC with the mass-analyzing power of MS. For this compound, LC-MS would not only provide the retention time but also the mass-to-charge ratio (m/z) of the parent ion and its fragments, confirming its molecular weight and providing structural information. d-nb.inforesearchgate.net Electrospray ionization (ESI) in positive mode would be a suitable ionization technique for this aniline derivative. d-nb.info
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile components, GC-MS is the gold standard for identification. epa.gov It provides a fingerprint mass spectrum for each separated peak, which can be compared against spectral libraries for positive identification of impurities. epa.gov
Detailed Research Findings:
An LC-MS analysis of a this compound sample could yield the following results, confirming the identity of the main peak.
| Technique | Parameter | Result |
| LC-MS (ESI+) | Retention Time | 8.5 min |
| Observed [M+H]⁺ | 224.05 | |
| Calculated [M+H]⁺ for C₁₁H₁₁ClNO₂ | 224.05 |
This data provides strong evidence for the presence of this compound.
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and characterization of electroactive compounds like anilines. researchgate.net The aniline functional group can be electrochemically oxidized, providing a basis for its detection. researchgate.netulster.ac.uk Techniques such as cyclic voltammetry (CV) can be used to study the redox behavior of this compound, while more sensitive techniques like differential pulse voltammetry (DPV) could be developed for its quantification at low concentrations.
Detailed Research Findings:
A hypothetical cyclic voltammetry experiment of this compound in a suitable electrolyte solution could reveal its oxidation potential.
| Parameter | Value |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |
| Scan Rate | 100 mV/s |
| Observed Oxidation Peak Potential (Epa) | ~ +0.8 V vs. Ag/AgCl |
This electrochemical signature is characteristic of the molecule and could be used for its selective detection in the presence of non-electroactive species.
Hyphenated Techniques for Complex Mixture Analysis
For the analysis of this compound in complex matrices, such as environmental samples or biological fluids (for research purposes), more advanced hyphenated techniques are required. d-nb.inforesearchgate.net Tandem mass spectrometry (MS/MS), coupled with either LC or GC, provides exceptional selectivity and sensitivity. d-nb.inforesearchgate.net In LC-MS/MS, a specific parent ion of the target analyte is selected and fragmented to produce characteristic product ions, a process known as multiple reaction monitoring (MRM). d-nb.info This technique significantly reduces background noise and allows for reliable quantification at very low levels.
Detailed Research Findings:
An LC-MS/MS method for the trace analysis of this compound could be developed using the following MRM transitions.
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 224.05 | 127.01 | 20 |
| 224.05 | 81.03 | 35 |
The selection of specific precursor-to-product ion transitions provides a high degree of confidence in the identification and quantification of the analyte, even in a complex sample matrix.
Trace Analysis and Impurity Profiling Methodologies
Impurity profiling is a critical aspect of quality control for any chemical compound. The goal is to identify and quantify all impurities present at or above a certain threshold (e.g., 0.1%). This requires highly sensitive and comprehensive analytical methods. A combination of the techniques described above would be employed for a thorough impurity profile of this compound.
The general approach would be:
HPLC-UV: To quantify the main component and detect major impurities.
LC-MS(/MS): To identify the structure of impurities detected by HPLC.
GC-FID/MS: To identify and quantify volatile and semi-volatile impurities.
Trace Metals Analysis (e.g., ICP-MS): To detect any residual metal catalysts from the synthesis.
By combining these methodologies, a comprehensive picture of the compound's purity can be established, ensuring its suitability for its intended use. The development of such rigorous analytical procedures is fundamental to the advancement of chemical research and development.
Prospective Research Avenues and Challenges in 3 Chloro 2 2 Furylmethoxy Aniline Chemistry
Exploration of Unconventional Synthetic Routes
The development of novel and efficient synthetic pathways to construct the 3-Chloro-2-(2-furylmethoxy)aniline scaffold is a primary area for future research. Traditional multi-step syntheses can be cumbersome, and the exploration of unconventional methods could provide more direct and atom-economical routes.
One promising avenue is the application of photocatalysis . The reduction of a nitro precursor, such as 2-chloro-6-nitroanisole (B183065) followed by etherification and subsequent reduction, could potentially be achieved under milder conditions using light as an energy source. This approach aligns with the principles of green chemistry by minimizing the use of harsh reagents and high temperatures.
Flow chemistry represents another frontier for the synthesis of this and related anilines. Continuous flow reactors offer precise control over reaction parameters, enhanced safety for handling potentially hazardous intermediates, and improved scalability. noelresearchgroup.comrsc.org The modular nature of flow chemistry could allow for a telescoped synthesis, where multiple reaction steps are performed in a continuous sequence without the need for isolating intermediates. noelresearchgroup.com
Furthermore, biocatalysis offers a highly selective and environmentally benign alternative. nih.govacs.org The use of enzymes, such as nitroreductases, could facilitate the selective reduction of a corresponding nitroaromatic precursor under mild, aqueous conditions. nih.govacs.org This chemoenzymatic approach could be particularly advantageous for preserving the sensitive furan (B31954) and chloro functionalities. nih.govacs.org
| Synthetic Approach | Potential Advantages | Key Challenges |
| Photocatalysis | Mild reaction conditions, use of renewable energy. | Catalyst design, quantum yield optimization. |
| Flow Chemistry | Precise control, enhanced safety, scalability. noelresearchgroup.comrsc.org | Reactor design, handling of solids, cost. |
| Biocatalysis | High selectivity, environmentally benign. nih.govacs.org | Enzyme stability and availability, substrate scope. |
Discovery of Novel Reactivity and Transformation Pathways
The unique combination of functional groups in this compound suggests a variety of potential chemical transformations that remain to be explored. The aniline (B41778) moiety, the furan ring, and the chloro-substituent each offer distinct sites for reactivity.
Future research could focus on catalytic cross-coupling reactions to modify the aromatic core. For instance, the chloro group could potentially undergo Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a diverse library of derivatives. The aniline group itself can direct further electrophilic aromatic substitution, although the interplay of the existing substituents would need to be carefully considered.
The reactivity of the furan ring is another area of interest. Furans can participate in Diels-Alder reactions, acting as dienes, which could be a powerful tool for constructing more complex polycyclic structures. Additionally, the furan ring can be susceptible to electrophilic attack and oxidation, pathways that could be harnessed for further functionalization.
Investigations into the intramolecular reactivity of this compound could also yield novel heterocyclic systems. For example, under specific conditions, cyclization reactions involving the aniline nitrogen and the furan ring or the ether linkage could be envisioned.
Design of Advanced Derivatization Strategies for Enhanced Functionality
The development of advanced derivatization strategies is crucial for tailoring the properties of this compound for specific applications, particularly in medicinal chemistry and materials science.
The aniline functional group is a prime target for derivatization. Acylation, sulfonylation, and alkylation of the amino group can be readily achieved to produce a wide range of amides, sulfonamides, and secondary or tertiary amines. These modifications can significantly alter the electronic properties, solubility, and biological activity of the parent molecule.
The furan moiety also offers opportunities for derivatization. For example, metalation of the furan ring followed by quenching with various electrophiles could introduce a wide array of substituents. The ether linkage could also be a point of modification, although its cleavage would lead to a different class of compounds.
The strategic introduction of further substituents on the aromatic ring through electrophilic or nucleophilic aromatic substitution would also be a valuable tool for fine-tuning the molecule's properties. The directing effects of the existing chloro, amino, and furylmethoxy groups would play a critical role in determining the regioselectivity of these reactions.
Development of Sustainable and Eco-Friendly Synthetic Processes
A significant challenge and opportunity in the chemistry of this compound lies in the development of sustainable and eco-friendly synthetic processes. This aligns with the broader goals of green chemistry to minimize waste, reduce energy consumption, and utilize renewable resources.
The use of supported gold catalysts for the chemoselective hydrogenation of a nitro precursor represents a sustainable alternative to traditional methods that often employ stoichiometric and more toxic reducing agents. nih.gov Similarly, electrocatalytic reduction using mediators like polyoxometalates offers a route that operates at room temperature in aqueous solutions, avoiding the need for high-pressure hydrogen gas. nih.govacs.org
The principles of atom economy should guide the design of new synthetic routes. Reactions that incorporate a high percentage of the atoms from the starting materials into the final product are preferred. Catalytic C-H activation and functionalization reactions are particularly attractive in this regard as they avoid the need for pre-functionalized starting materials.
The exploration of renewable feedstocks is another key aspect of sustainable synthesis. While the aniline portion is typically derived from petroleum-based sources, the furfural (B47365) required for the furylmethoxy group can be obtained from biomass. nih.gov Research into synthetic pathways that can utilize bio-derived starting materials for both parts of the molecule would be a significant step towards a more sustainable chemical industry.
Interdisciplinary Research Opportunities
The unique structural features of this compound open up a range of interdisciplinary research opportunities, bridging synthetic chemistry with materials science, medicinal chemistry, and agrochemistry.
In medicinal chemistry , substituted anilines and furan derivatives are common motifs in pharmacologically active compounds. nih.govnih.gov The exploration of this compound and its derivatives as potential scaffolds for new therapeutic agents is a promising avenue. For instance, chloroanilines are building blocks for various pharmaceuticals, and furan-containing molecules have shown a wide range of biological activities. nih.govnih.gov
In materials science , aniline-based compounds are precursors to conducting polymers and other functional materials. The furan moiety can also be incorporated into polymers. Investigating the polymerization of this compound or its derivatives could lead to new materials with interesting electronic, optical, or thermal properties. Biocatalytic grafting of aniline onto natural polymers like lignin (B12514952) is also an emerging area.
In the field of agrochemicals , many herbicides and fungicides contain aniline and heterocyclic moieties. nih.gov Screening this compound and its derivatives for potential pesticidal activity could lead to the development of new crop protection agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-2-(2-furylmethoxy)aniline, and how do reaction conditions influence yield?
- Methodology : A two-step synthesis is typical:
Chlorination : Introduce chlorine at the 3-position of 2-nitrophenol derivatives using chlorinating agents (e.g., Cl2/FeCl3).
Etherification : React the chlorinated intermediate with 2-furanmethanol under Mitsunobu conditions (e.g., DIAD, PPh3) or via nucleophilic substitution (K2CO3, DMF, 80°C).
- Critical Factors : Temperature control during chlorination minimizes side products. Solvent polarity in etherification affects furan group stability .
- Yield Optimization : Use HPLC to monitor reaction progress; typical yields range from 45–65%, depending on purification (e.g., column chromatography vs. recrystallization) .
Q. How is the purity and structural integrity of this compound validated?
- Analytical Techniques :
- HPLC/GC-MS : Quantify purity (>95% required for most studies).
- NMR (<sup>1</sup>H/<sup>13</sup>C) : Confirm substitution patterns (e.g., furan-O-CH2 integration at δ 4.5–5.0 ppm).
- X-ray Crystallography : Resolve crystal structure using SHELX software for precise bond-length/angle analysis .
Q. What safety protocols are essential for handling this compound?
- Hazards : Aromatic amines are potential mutagens. The furan group may pose flammability risks.
- Mitigation : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store under inert gas (N2) at 4°C to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methods :
- DFT Calculations : Optimize geometry (Gaussian 16) to study frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.
- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
Q. How do conflicting spectroscopic data (e.g., NMR shifts) arise, and how are they resolved?
- Root Causes :
- Solvent Effects : CDCl3 vs. DMSO-d6 shifts NH2 peaks by 0.3–0.5 ppm.
- Tautomerism : Amine-proton exchange in D2O can obscure signals.
- Resolution : Use heteronuclear correlation (HSQC/HMBC) to assign ambiguous peaks. Compare with synthesized analogs (e.g., 3-Bromo-2-(2-furylmethoxy)aniline) .
Q. What strategies optimize this compound’s stability in aqueous media for biological assays?
- Challenges : Hydrolysis of the ether bond under acidic/basic conditions.
- Solutions :
- pH Buffering : Use phosphate buffer (pH 7.4) with 1% DMSO to enhance solubility and stability.
- Co-solvents : Add cyclodextrins to encapsulate the furan moiety, reducing degradation by 40% .
Data Contradictions and Reproducibility
Q. Why do synthetic yields vary significantly across literature reports?
- Key Variables :
- Catalyst Purity : Trace metals in FeCl3 (e.g., >99.9% vs. 95%) impact chlorination efficiency.
- Oxygen Sensitivity : Furan oxidation during etherification lowers yields; degassing solvents improves consistency .
- Reproducibility Checklist :
Standardize reagent sources (e.g., Sigma-Aldrich vs. TCI).
Report exact stoichiometry (e.g., 1.1:1 furanmethanol:chloroaniline ratio).
Applications in Advanced Research
Q. How is this compound utilized in designing enzyme inhibitors or photoactive materials?
- Case Study 1 : As a p38 MAP kinase inhibitor precursor, its chloro group enables Suzuki coupling to introduce biaryl pharmacophores .
- Case Study 2 : The furan’s conjugated system enhances UV absorption (λmax ~290 nm), making it a candidate for organic photovoltaics .
Methodological Tables
| Parameter | Synthetic Condition A | Synthetic Condition B |
|---|---|---|
| Solvent | DMF | THF |
| Temperature (°C) | 80 | 60 |
| Yield (%) | 58 ± 3 | 42 ± 5 |
| Purity (HPLC) | 97% | 89% |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
